N-tert-Butylbenzamide
Overview
Description
N-tert-Butylbenzamide, also known as N-t-Butylbenzamide, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research due to its unique properties, including its ability to act as a selective antagonist of the GPR35 receptor.
Scientific Research Applications
Molecular Recognition and Computational Analysis
- Complexation with β-Cyclodextrin Derivatives : A study by Beá et al. (2002) focused on the complexation of N-(p-tert-butylphenyl)-p-tert-butylbenzamide with a β-cyclodextrin derivative. Computational methods were used to explain the better association constant for the ester compared to the amide, highlighting the compound's significance in molecular recognition and computational chemistry (Beá, Jaime, & Kollman, 2002).
Spectroscopic Studies
- Infrared Study of N-tert-Butylbenzamide in Solutions : Nikolić et al. (1984) conducted an extensive study on the behavior of N-tert-butylbenzamide in solutions using IR spectra. This research is part of a broader investigation into N-substituted amides, contributing to our understanding of these compounds in various solvents (Nikolić, Perišić-Janjić, Kobilarov, & Petrović, 1984).
Synthesis and Chemical Reactions
- Synthesis and Analysis of Derivatives : Reitz and Massey (1990) demonstrated the synthetic usefulness of N-tert-butyl-N-methylbenzamides in directed metalation syntheses, which can be applied in various chemical synthesis processes (Reitz & Massey, 1990).
Biomedical Applications
- Investigation of Antidiabetic Effects : A study by Jung et al. (2017) explored the antidiabetic potential of a derivative of N-tert-butylbenzamide. This research provides insights into the compound's role in activating specific receptors, suggesting its relevance in diabetes treatment (Jung, Cao, Paudel, Yoon, Cheon, Bae, Jin, Kee Kim, & Su-Nam Kim, 2017).
Material Science and Photophysics
- Aggregation-Induced Emission Properties : The study of a phenylbenzoxazole-based organic compound, closely related to N-tert-butylbenzamide, revealed insights into the emission enhancement in condensed states. This research by Li et al. (2015) contributes to understanding the photophysical properties of similar compounds (Li, Qian, Xie, Yi, Li, & Huang, 2015).
Analytical Chemistry Applications
- MicroITIES Detection of Adenosine Phosphates : Qian, Wilson, and Bowman-James (2004) explored the complexation between a derivative of N-tert-butylbenzamide and adenosine-containing nucleotides. Their research contributes to the development of anion sensors and enhances our understanding of facilitated ion transfer processes (Qian, Wilson, & Bowman-James, 2004).
properties
IUPAC Name |
N-tert-butylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWWTHOGCJXTRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207681 | |
Record name | N-t-Butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butylbenzamide | |
CAS RN |
5894-65-5 | |
Record name | N-t-Butylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-tert-Butylbenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-t-Butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.